molecular formula C13H18ClN5 B15236438 Tofacitinibimpurity5

Tofacitinibimpurity5

カタログ番号: B15236438
分子量: 279.77 g/mol
InChIキー: SFJWJKDDYBNESX-SCZZXKLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tofacitinibimpurity5 is an impurity associated with Tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug.

準備方法

The preparation of Tofacitinibimpurity5 involves synthetic routes and reaction conditions similar to those used for Tofacitinib. The process typically includes the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired impurity . Industrial production methods for Tofacitinib and its impurities often involve high-performance liquid chromatography (HPLC) to separate and quantify the compounds .

化学反応の分析

Tofacitinibimpurity5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, acid hydrolysis and base hydrolysis can lead to different degradation products .

科学的研究の応用

Tofacitinibimpurity5 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Tofacitinib. It is also used in quality control processes to ensure the purity and safety of Tofacitinib formulations . Additionally, it plays a role in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds .

作用機序

The mechanism of action of Tofacitinibimpurity5 is closely related to that of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is involved in the regulation of immune responses . This compound may also interact with similar molecular targets and pathways, although its specific effects and potency may differ from those of Tofacitinib .

類似化合物との比較

Tofacitinibimpurity5 can be compared with other impurities and related compounds such as baricitinib and upadacitinib, which are also JAK inhibitors used to treat autoimmune diseases . While these compounds share similar mechanisms of action, this compound is unique in its specific structure and the conditions under which it is formed. This uniqueness can affect its pharmacokinetic and pharmacodynamic properties, making it an important compound to study in the context of Tofacitinib formulations .

特性

分子式

C13H18ClN5

分子量

279.77 g/mol

IUPAC名

(3R,4R)-1-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C13H18ClN5/c1-8-4-6-19(7-10(8)15-2)12-9-3-5-16-11(9)17-13(14)18-12/h3,5,8,10,15H,4,6-7H2,1-2H3,(H,16,17,18)/t8-,10+/m1/s1

InChIキー

SFJWJKDDYBNESX-SCZZXKLOSA-N

異性体SMILES

C[C@@H]1CCN(C[C@@H]1NC)C2=NC(=NC3=C2C=CN3)Cl

正規SMILES

CC1CCN(CC1NC)C2=NC(=NC3=C2C=CN3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。